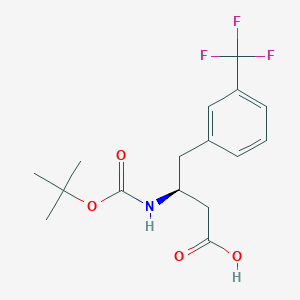

2-bromo-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-bromo-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its wide range of biological activities and applications in medicinal chemistry. Benzenesulfonamides have been extensively studied due to their role as inhibitors of various enzymes and their potential therapeutic uses. For instance, N-substituted benzenesulfonamides have been investigated as inhibitors of carbonic anhydrases and kynurenine 3-hydroxylase, which are important targets in the treatment of diseases such as glaucoma and neurodegenerative disorders, respectively .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of a suitable benzenesulfonyl chloride with an amine. In the case of the compound , the synthesis would likely involve the reaction of 2-methoxy-2-(3-methoxyphenyl)ethylamine with 2-bromobenzenesulfonyl chloride. The synthesis of similar compounds has been reported, where benzenesulfonamides are synthesized by reactions involving sulfonyl chlorides and amines in the presence of a base . The efficiency of these reactions can be influenced by various factors, including reaction solvents and conditions .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and elemental analysis. These methods provide detailed information about the crystal system, space group, unit cell parameters, and the dihedral angles between benzene rings . The molecular structure is often stabilized by hydrogen bonds, as well as C-H...O and C-H...π interactions, which are crucial for the biological activity of these compounds .

Chemical Reactions Analysis

Benzenesulfonamides can participate in various chemical reactions due to the presence of the sulfonamide group and the aromatic system. They can undergo electrophilic aromatic substitution reactions, such as bromination, to introduce additional functional groups that can modulate their biological activity . The reactivity of the benzenesulfonamide can be further explored through reactions like amidation, which is commonly used for the synthesis of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides, such as solubility, melting point, and stability, are influenced by the substituents on the benzene rings and the nature of the sulfonamide group. Theoretical calculations, such as density functional theory (DFT), can be used to predict these properties and to analyze the electrostatic potential and frontier molecular orbitals of the molecule. These calculations help in understanding the reactivity and interaction of the compound with biological targets . Vibrational frequency analysis can also provide insights into the physicochemical properties of the molecule .

Safety and Hazards

Safety data sheets suggest that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult. If not breathing, artificial respiration should be given and a doctor consulted immediately. Following skin contact, contaminated clothing should be removed immediately and the skin washed off with soap and plenty of water .

properties

IUPAC Name |

2-bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO4S/c1-21-13-7-5-6-12(10-13)15(22-2)11-18-23(19,20)16-9-4-3-8-14(16)17/h3-10,15,18H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJZFSCWULJGGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC=CC=C2Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2516103.png)

![N-(4-bromophenyl)-2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2516105.png)

![1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride](/img/structure/B2516114.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2516117.png)

![5-methyl-1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2516118.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2516123.png)

![N-(4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide](/img/structure/B2516125.png)